molecular formula C13H10N2 B14664837 Azocino[1,2-A]benzimidazole CAS No. 40826-58-2

Azocino[1,2-A]benzimidazole

Cat. No.: B14664837
CAS No.: 40826-58-2
M. Wt: 194.23 g/mol
InChI Key: CPCJMWIRSYTJDH-UHFFFAOYSA-N
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Description

Azocino[1,2-A]benzimidazole is a heterocyclic compound that belongs to the family of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound is characterized by a fused azocine ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocino[1,2-A]benzimidazole typically involves the cyclization of N-aziridinyl imines (Eschenmoser hydrazones) under thermolysis conditions. This process results in the formation of the fused azocine ring with the loss of nitrogen and trans-stilbene . Another method involves the oxidative cyclization of anilides via amine N-oxide intermediates under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azocino[1,2-A]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or iodine in the presence of a base.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Azocino[1,2-A]benzimidazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-A]benzimidazole: Similar in structure but contains a pyrimidine ring fused to the benzimidazole core.

    Imidazo[4,5-F]benzimidazole: Contains an imidazole ring fused to the benzimidazole core.

    Pyrrolo[1,2-A]benzimidazole: Contains a pyrrole ring fused to the benzimidazole core

Uniqueness

Azocino[1,2-A]benzimidazole is unique due to its fused azocine ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and can lead to the development of novel therapeutic agents with improved efficacy and selectivity.

Properties

CAS No.

40826-58-2

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

azocino[1,2-a]benzimidazole

InChI

InChI=1S/C13H10N2/c1-2-6-10-15-12-8-5-4-7-11(12)14-13(15)9-3-1/h1-10H

InChI Key

CPCJMWIRSYTJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CN2C(=NC3=CC=CC=C32)C=C1

Origin of Product

United States

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